molecular formula C13H12FN3S B5690043 N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea

N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5690043
M. Wt: 261.32 g/mol
InChI Key: GGSLTSZYFQFSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thioureas, which are known for their diverse biological activities. FPMT has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One area of research has focused on its anti-inflammatory properties. Studies have shown that N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of research has focused on its anti-cancer properties. N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential use in the treatment of diabetes. Studies have shown that N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can improve glucose tolerance and reduce insulin resistance in animal models.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of certain enzymes, such as COX-2 and PTP1B, which are involved in inflammation and insulin resistance, respectively.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In animal models, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation, inhibit tumor growth, improve glucose tolerance, and reduce insulin resistance. Additionally, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments. It is readily available and can be synthesized using a variety of methods. Additionally, it has been extensively studied and its properties are well characterized. However, N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea also has some limitations. It can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in more detail. This could involve studying its effects on specific signaling pathways and enzymes. Additionally, research could be conducted to explore the potential use of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in combination with other drugs for the treatment of various diseases. Finally, research could be conducted to explore the potential use of N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea in vivo in animal models and eventually in clinical trials.

Synthesis Methods

N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-fluorobenzoyl chloride with 3-pyridinemethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea. Other methods involve the use of different starting materials and reaction conditions.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSLTSZYFQFSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea

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